



Application Notes and Protocols for Solubilizing Eclitasertib in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib, also known as DNL-758 or SAR443122, is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)[1][2]. RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death (necroptosis) [1][3]. As a key regulator of these processes, RIPK1 has emerged as an attractive therapeutic target for a variety of inflammatory and neurodegenerative diseases[3][4]. **Eclitasertib** is currently under investigation for its potential therapeutic effects in inflammatory conditions such as ulcerative colitis[3][5].

These application notes provide detailed protocols for the solubilization of **Eclitasertib** in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions for in vitro and in vivo research applications.

Physicochemical Properties of Eclitasertib

A summary of the key chemical and physical properties of **Eclitasertib** is provided below.



Property	Value	
Molecular Formula	C19H18N6O3[1]	
Molecular Weight	378.38 g/mol [2]	
CAS Number	2125450-76-0[1][2]	
Appearance	White to light yellow solid[2]	
Purity	>99% (typical)	

Solubility Data

Eclitasertib exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions.

Solvent	Solubility	Molar Concentration	Notes
DMSO	125 mg/mL[2][6]	330.36 mM[2][6]	Sonication is recommended to facilitate dissolution[6]. Use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility[2].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Eclitasertib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Eclitasertib** in DMSO.

Materials:



- Eclitasertib powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (water bath)
- Pipettes and sterile tips

Procedure:

- Pre-weighing Preparation: Allow the **Eclitasertib** powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weighing Eclitasertib: Carefully weigh out the desired amount of Eclitasertib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of Eclitasertib (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 378.38 g/mol * 1000 mg/g = 3.78 mg).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **Eclitasertib** powder. For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator and sonicate for 10-15 minutes[6]. Gentle warming to 37°C can also aid in dissolution, but avoid excessive heat.
- Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.



Storage of Stock Solution:

- Store aliquots at -80°C for up to 6 months[2].
- For short-term storage, aliquots can be kept at -20°C for up to 1 month[2].

Protocol 2: Preparation of Working Solutions from DMSO Stock

This protocol outlines the dilution of the high-concentration DMSO stock solution into aqueous buffers or cell culture media for experimental use.

Materials:

- 10 mM Eclitasertib stock solution in DMSO
- Sterile aqueous buffer (e.g., PBS) or cell culture medium
- Sterile tubes
- Pipettes and sterile tips

Procedure:

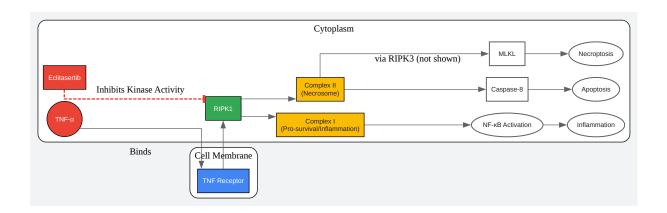
- Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C. This helps to minimize the precipitation of the compound upon dilution[6].
- Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 μM in 10 mL of cell culture medium:
 - First, dilute the 10 mM stock solution 1:10 in DMSO to create an intermediate 1 mM solution.
 - Add 100 μL of the 1 mM intermediate solution to 9.9 mL of the pre-warmed cell culture medium.



- Direct Dilution: Alternatively, for lower final concentrations, a direct dilution can be performed. For example, to achieve a 1 μ M final concentration in 10 mL of medium, add 10 μ L of the 10 mM stock solution to 9.99 mL of pre-warmed medium.
- Mixing: Immediately after adding the DMSO stock, mix the working solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
- Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Mandatory Visualizations Signaling Pathway of Eclitasertib Action

The diagram below illustrates the TNF-alpha signaling pathway and the central role of RIPK1. **Eclitasertib** inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.



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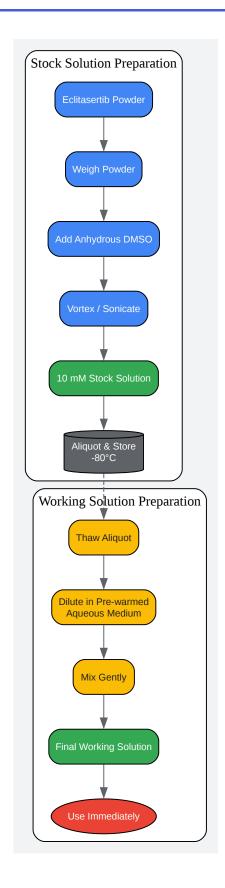


Caption: Eclitasertib inhibits RIPK1 kinase activity in the TNF signaling pathway.

Experimental Workflow for Solution Preparation

The following workflow diagram outlines the key steps for preparing **Eclitasertib** working solutions from powder.





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Caption: Workflow for preparing **Eclitasertib** stock and working solutions.



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